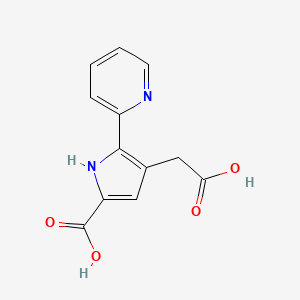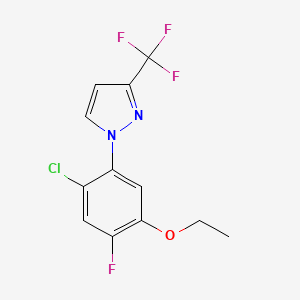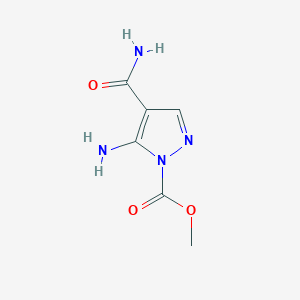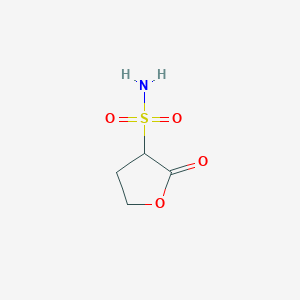
5-(Dimethylamino)isoxazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)isoxazole-3-carbaldehyde: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)isoxazole-3-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction of nitroalkanes with 3-oxetanone . Another method includes the heating of 2-formyl azirines in toluene at 200°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)isoxazole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemicals and materials due to its versatile reactivity
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with various biological molecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole-3-carbaldehyde: Similar in structure but lacks the dimethylamino group.
5-(Dimethylamino)methyl)isoxazole-3-carbaldehyde: Similar but with a methyl group attached to the dimethylamino group.
Uniqueness
5-(Dimethylamino)isoxazole-3-carbaldehyde is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
5-(dimethylamino)-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)6-3-5(4-9)7-10-6/h3-4H,1-2H3 |
Clave InChI |
RMWSZVNLPIFJFZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=NO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
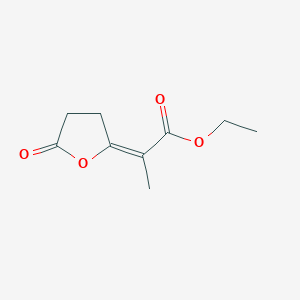
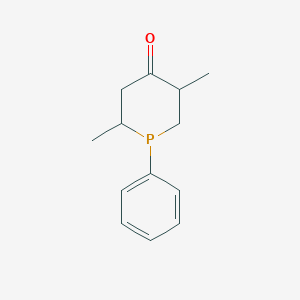
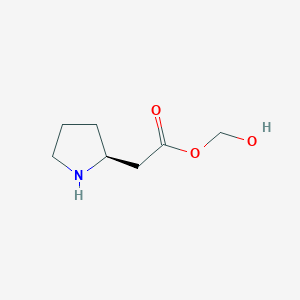
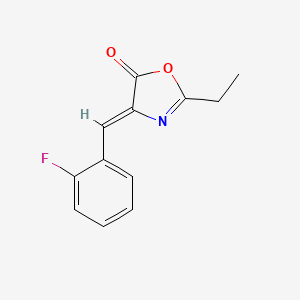

![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
